3-Cyclohexylazetidine

Description

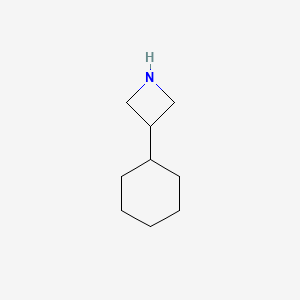

3-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a cyclohexyl group. Its hydrochloride form (CAS 7606-38-4) has a molecular formula of C₉H₁₈ClN and a purity of 98% .

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

3-cyclohexylazetidine |

InChI |

InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-10-7-9/h8-10H,1-7H2 |

InChI Key |

MTKFRSYJQSSPBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclohexylazetidine, often involves cyclization reactions. One common method is the intramolecular cyclization of amino alcohols or amino halides. For instance, the cyclization of 3-cyclohexyl-1-aminopropanol under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylazetidine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound into corresponding oxides or ketones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

3-Cyclohexylazetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexylazetidine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, certain derivatives may inhibit enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound hydrochloride | 7606-38-4 | C₉H₁₈ClN | 183.7 | Azetidine, Cyclohexyl |

| 3-Cyclopropyl-3-fluoroazetidine HCl | 936548-77-5 | Not provided | 151.61 | Azetidine, Cyclopropyl, Fluorine |

| 3-(Azetidin-3-yl)cyclohexanecarboxylic acid | 910442-39-6 | C₁₀H₁₇NO₂ | 183.25 | Azetidine, Carboxylic acid |

| N-Cyclohexyl 3-fluorobenzamide | 2267-94-9 | C₁₃H₁₆FNO | 221.27 | Benzamide, Fluorine |

Biological Activity

3-Cyclohexylazetidine is a four-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have facilitated the efficient production of azetidines, including those with cyclohexyl substituents. For instance, azetidines can be synthesized through ring-closing reactions involving amines and carbonyl compounds, leveraging the inherent ring strain that characterizes these compounds to promote reactivity .

The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets. Notably, studies have shown that azetidine derivatives can act as inhibitors of specific signaling pathways, such as the STAT3 pathway, which is implicated in cancer progression. Research indicates that modifications to the azetidine structure can enhance potency and selectivity against target proteins .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antitumor Activity : In vitro studies have demonstrated that certain azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound showed IC50 values in the micromolar range against breast cancer cells .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that azetidines may offer neuroprotective benefits, although this area requires further exploration.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in different therapeutic contexts:

-

Case Study on Antitumor Efficacy :

- Objective : To evaluate the cytotoxic effects of a novel this compound derivative on MDA-MB-231 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Findings : The compound exhibited an EC50 value of approximately 2.0 μM, indicating potent antitumor activity .

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects of a modified azetidine derivative in a murine model of inflammation.

- Methodology : The derivative was administered to mice subjected to an inflammatory stimulus, and levels of pro-inflammatory cytokines were measured.

- Findings : Significant reductions in cytokine levels were observed, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.